Cas no 868223-30-7 (2-(5-methoxy-1-oxo-1,2-dihydroisoquinolin-2-yl)-N-(naphthalen-1-yl)acetamide)

2-(5-Methoxy-1-oxo-1,2-dihydroisoquinolin-2-yl)-N-(naphthalen-1-yl)acetamide is a synthetic organic compound featuring a hybrid structure combining isoquinoline and naphthalene moieties. This molecule exhibits potential as an intermediate in pharmaceutical research, particularly due to its rigid aromatic framework and functional groups amenable to further derivatization. The methoxy and carbonyl groups enhance its solubility and reactivity, making it suitable for applications in medicinal chemistry, such as kinase inhibition or targeted drug design. Its well-defined structure allows for precise modifications, facilitating structure-activity relationship studies. The compound's stability under standard conditions ensures reliable handling in laboratory settings. Further research may explore its biological activity and synthetic utility in heterocyclic chemistry.
2-(5-methoxy-1-oxo-1,2-dihydroisoquinolin-2-yl)-N-(naphthalen-1-yl)acetamide structure
868223-30-7 structure
Product Name:2-(5-methoxy-1-oxo-1,2-dihydroisoquinolin-2-yl)-N-(naphthalen-1-yl)acetamide
CAS No:868223-30-7
MF:C22H18N2O3
MW:358.389925479889
CID:6519915
Update Time:2025-05-24

2-(5-methoxy-1-oxo-1,2-dihydroisoquinolin-2-yl)-N-(naphthalen-1-yl)acetamide Chemical and Physical Properties

Names and Identifiers

    • 2-(5-methoxy-1-oxo-1,2-dihydroisoquinolin-2-yl)-N-(naphthalen-1-yl)acetamide
    • 2-(5-methoxy-1-oxoisoquinolin-2-yl)-N-naphthalen-1-ylacetamide
    • Inchi: 1S/C22H18N2O3/c1-27-20-11-5-9-18-17(20)12-13-24(22(18)26)14-21(25)23-19-10-4-7-15-6-2-3-8-16(15)19/h2-13H,14H2,1H3,(H,23,25)
    • InChI Key: OHRKXWVYCSKWHM-UHFFFAOYSA-N
    • SMILES: C(NC1=C2C(C=CC=C2)=CC=C1)(=O)CN1C=CC2=C(C1=O)C=CC=C2OC

2-(5-methoxy-1-oxo-1,2-dihydroisoquinolin-2-yl)-N-(naphthalen-1-yl)acetamide Pricemore >>

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Additional information on 2-(5-methoxy-1-oxo-1,2-dihydroisoquinolin-2-yl)-N-(naphthalen-1-yl)acetamide

Professional Introduction to 2-(5-methoxy-1-oxo-1,2-dihydroisoquinolin-2-yl)-N-(naphthalen-1-yl)acetamide (CAS No. 868223-30-7)

2-(5-methoxy-1-oxo-1,2-dihydroisoquinolin-2-yl)-N-(naphthalen-1-yl)acetamide, a compound with the CAS number 868223-30-7, represents a significant advancement in the field of pharmaceutical chemistry. This molecule has garnered considerable attention due to its unique structural properties and promising biological activities. The presence of a 5-methoxy-1-oxo-1,2-dihydroisoquinolin moiety combined with a naphthalen-1-yl substituent in its amide backbone suggests potential applications in drug discovery and medicinal chemistry.

The compound's structure is characterized by a rigid heterocyclic system, which is often associated with enhanced binding affinity and selectivity in biological targets. The 5-methoxy group introduces a hydrophobic interaction site, while the 1,2-dihydroisoquinolin core is known for its role in modulating various enzymatic pathways. These features make 2-(5-methoxy-1-oxo-1,2-dihydroisoquinolin-2-yl)-N-(naphthalen-1-yl)acetamide a valuable candidate for further investigation in therapeutic development.

In recent years, there has been a growing interest in isoquinoline derivatives due to their diverse pharmacological effects. Studies have shown that isoquinoline-based compounds can exhibit anti-inflammatory, antimicrobial, and anticancer properties. The specific modification of the 5-position with a methoxy group enhances the molecule's solubility and bioavailability, making it more suitable for oral administration. This aspect is particularly crucial in drug design, where pharmacokinetic profiles play a pivotal role in determining therapeutic efficacy.

The incorporation of the naphthalen-1-yl group into the amide moiety further diversifies the compound's chemical space. Naphthalene derivatives are well-known for their ability to interact with biological targets through hydrophobic and π-stacking interactions. This feature could be exploited to develop molecules with improved binding affinity and reduced off-target effects. The combination of these structural elements makes 2-(5-methoxy-1-oxo-1,2-dihydroisoquinolin-2-yl)-N-(naphthalen-1-y)acetamide a promising lead compound for future drug development.

Recent research has highlighted the potential of this compound in modulating key signaling pathways involved in diseases such as cancer and neurodegeneration. The isoquinoline scaffold is known to interact with enzymes like kinases and phosphodiesterases, which are often dysregulated in pathological conditions. By targeting these enzymes, 2-(5-methoxy-1-o x o -1 , 2 -dihydroisoquinolin -2 -y l ) -N-(naphthalen -1 -y l )acetamide may offer a novel therapeutic approach. Preliminary studies have demonstrated its ability to inhibit the activity of certain kinases, suggesting its potential as an anti-cancer agent.

The compound's amide linkage also provides a site for further chemical modification, allowing for the development of libraries of analogs with tailored biological activities. This flexibility is essential in medicinal chemistry, where subtle changes in molecular structure can significantly alter pharmacological properties. Techniques such as structure-based drug design and high-throughput screening can be employed to optimize the compound's efficacy and safety profile.

In conclusion, 2-(5-methoxy-o x o -1 , 2 -dihydroisoq uinolin -2 -y l ) -N-(naphthalen -1 -y l )acetamide (CAS No. 868223_30_7) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and promising biological activities make it a valuable candidate for further investigation in drug discovery and therapeutic development. As research continues to uncover new applications for isoquinoline derivatives, this compound holds great potential as a lead molecule for the development of novel treatments for various diseases.

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